(3,4-diethoxybenzyl)(4-piperidinylmethyl)amine dihydrochloride
Overview
Description
(3,4-diethoxybenzyl)(4-piperidinylmethyl)amine dihydrochloride is a useful research compound. Its molecular formula is C17H30Cl2N2O2 and its molecular weight is 365.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 364.1684336 g/mol and the complexity rating of the compound is 270. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Applications of Redox Mediators in the Treatment of Organic Pollutants
Redox mediators have been utilized to enhance the degradation efficiency of recalcitrant compounds in wastewater treatment through enzymatic processes. This approach is significant in the remediation of various organic pollutants, showcasing the potential for chemical compounds, possibly including derivatives similar to "(3,4-diethoxybenzyl)(4-piperidinylmethyl)amine dihydrochloride," to serve as redox mediators or targets for such processes (Husain & Husain, 2007).
Recent Developments in Copper Catalyst Systems for C-N Bond Forming
Copper-mediated systems have been explored for their efficiency in C-N bond formation, involving various amines and coupling partners. This highlights the importance of chemical compounds in facilitating catalytic reactions, potentially including the synthesis or functionalization of compounds like "this compound" (Kantam et al., 2013).
Selective Functionalisation of Saturated C-H Bonds
Metalloporphyrin catalysts have been employed for the functionalization of saturated C-H bonds, including hydroxylation and amination reactions. Such methodologies could be relevant to the chemical modification or synthesis of complex amines, possibly relating to the utility of "this compound" in organic synthesis (Che et al., 2011).
Environmental Effects of Sunscreen Active Ingredients
Research into the environmental impact of organic UV filters, such as oxybenzone, provides insight into the potential ecological consequences of synthetic compounds. While not directly related, this research underscores the importance of understanding the environmental fate and effects of chemical compounds, including those with structures similar to "this compound" (Schneider & Lim, 2019).
Properties
IUPAC Name |
N-[(3,4-diethoxyphenyl)methyl]-1-piperidin-4-ylmethanamine;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O2.2ClH/c1-3-20-16-6-5-15(11-17(16)21-4-2)13-19-12-14-7-9-18-10-8-14;;/h5-6,11,14,18-19H,3-4,7-10,12-13H2,1-2H3;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBMMGGZWORXJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CNCC2CCNCC2)OCC.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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